4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline
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Overview
Description
4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline is an organic compound that features a bromophenyl group attached to a sulfanyl group, which is further connected to an N,N-dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline typically involves the reaction of 4-bromothiophenol with N,N-dimethylaniline under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted aniline derivatives.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-bromophenyl)sulfonyl]aniline
- 4-[(4-bromophenyl)ethynyl]pyridine
- 4-[(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid
Uniqueness
4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline is unique due to the presence of both a bromophenyl group and a sulfanyl group attached to an N,N-dimethylaniline moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNS/c1-16(2)12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIRITRMOOBUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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